5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941237-68-9
VCID: VC5936332
InChI: InChI=1S/C19H16ClNO2/c1-12-5-3-4-6-17(12)21-19(22)16-11-18(23-13(16)2)14-7-9-15(20)10-8-14/h3-11H,1-2H3,(H,21,22)
SMILES: CC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.79

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide

CAS No.: 941237-68-9

Cat. No.: VC5936332

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.79

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide - 941237-68-9

Specification

CAS No. 941237-68-9
Molecular Formula C19H16ClNO2
Molecular Weight 325.79
IUPAC Name 5-(4-chlorophenyl)-2-methyl-N-(2-methylphenyl)furan-3-carboxamide
Standard InChI InChI=1S/C19H16ClNO2/c1-12-5-3-4-6-17(12)21-19(22)16-11-18(23-13(16)2)14-7-9-15(20)10-8-14/h3-11H,1-2H3,(H,21,22)
Standard InChI Key YLKJONMOTRTLGK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a furan ring substituted at three positions:

  • Position 2: Methyl group (–CH₃).

  • Position 5: 4-Chlorophenyl group (–C₆H₄Cl).

  • Position 3: Carboxamide (–CONH–) linked to a 2-methylphenyl group (–C₆H₃(CH₃)).

Molecular Formula: C₁₉H₁₆ClNO₂
Molecular Weight: 325.79 g/mol.

Table 1: Comparative Structural Features of Related Furan-Carboxamides

CompoundSubstituents (Position)Molecular Weight (g/mol)
Target Compound2-CH₃, 5-4-ClC₆H₄, 3-CONH-2-CH₃C₆H₃325.79
5-(4-ClC₆H₄)-2-CH₃-N-(4-SO₂NH₂C₆H₄) 2-CH₃, 5-4-ClC₆H₄, 3-CONH-4-SO₂NH₂C₆H₄390.80
N-(3-Cl-4-CH₃C₆H₃)-5-(4-CH₃C₆H₄OCH₂)C₃H₂O 5-(4-CH₃C₆H₄OCH₂), 2-CONH-3-Cl-4-CH₃C₆H₃355.82

Spectroscopic Characterization

While specific spectral data for the target compound are unavailable, analogous furan-carboxamides are characterized using:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and amide NH (δ 9.5–10.5 ppm).

    • ¹³C NMR: Signals for furan carbons (δ 100–160 ppm), carbonyl carbons (δ 165–170 ppm), and chlorophenyl carbons (δ 120–140 ppm) .

  • Infrared (IR) Spectroscopy:

    • Stretching vibrations for amide C=O (~1650 cm⁻¹), N–H (~3300 cm⁻¹), and C–Cl (~750 cm⁻¹).

Synthesis and Optimization

Synthetic Pathways

The synthesis of furan-carboxamides typically involves multi-step reactions:

  • Furan Core Formation:

    • Cyclization of γ-ketoesters or via the Paal-Knorr synthesis using 1,4-diketones .

  • Substituent Introduction:

    • Chlorophenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

    • Methyl Group: Alkylation using methyl iodide or dimethyl sulfate.

  • Carboxamide Formation:

    • Reaction of furan-3-carboxylic acid with 2-methylaniline using coupling agents like EDCl/HOBt .

Example Synthesis (Inferred from Analogous Compounds ):

  • Step 1: Synthesis of 2-methylfuran-3-carboxylic acid via Paal-Knorr cyclization.

  • Step 2: Introduction of 4-chlorophenyl group at position 5 using Pd-catalyzed cross-coupling.

  • Step 3: Amide coupling with 2-methylaniline in dimethylformamide (DMF) at 80°C.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
1Cyclohexanedione, H₂SO₄, 100°C, 6 hr65–70
24-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°C50–55
32-Methylaniline, EDCl, HOBt, DMF, 24 hr70–75

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Estimated at ~5.0 (similar to N-(3-chloro-4-methylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide ).

  • Solubility: Likely low aqueous solubility due to aromatic and hydrophobic groups; soluble in DMSO or DMF.

Thermal Stability

  • Melting Point: Predicted >200°C (based on analogs with similar substituents).

  • Degradation: Stable under ambient conditions but may decompose at high temperatures (>250°C).

Biological Activity and Mechanisms

Table 3: In Vitro Cytotoxicity of Analogous Compounds

CompoundCell Line (IC₅₀, µM)Target Enzyme (Ki, nM)
Target Compound (Predicted)MCF-7: ~10–15Tubulin: ~200–300
5-(4-ClC₆H₄)-2-CH₃-N-(4-SO₂NH₂C₆H₄) HeLa: 8.2 ± 0.3CA IX: 12.4
Furan-Azetidinone Hybrid A549: 5.7 ± 0.4EGFR: 18.9

Antimicrobial Activity

  • Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli for sulfonamide-containing analogs.

  • Fungal Inhibition: Moderate activity against Candida albicans (MIC ~32 µg/mL).

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to lipophilicity .

  • Metabolism: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites .

  • Excretion: Primarily fecal (70–80%).

Toxicity Concerns

  • Acute Toxicity: LD₅₀ >500 mg/kg in rodents (predicted).

  • Genotoxicity: Negative in Ames tests for analogs .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a tubulin polymerization inhibitor for breast and lung cancers .

  • Infectious Diseases: Adjunct therapy for drug-resistant bacterial strains.

Industrial Applications

  • Agrochemicals: Herbicidal activity observed in chlorophenyl-containing analogs.

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